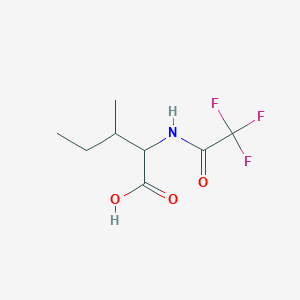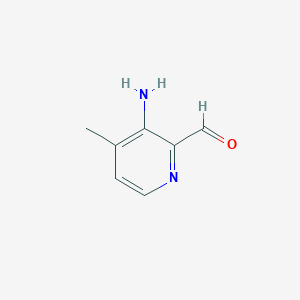![molecular formula C7H10F2O B15305930 [1-(Difluoromethyl)-3-methylidenecyclobutyl]methanol](/img/structure/B15305930.png)
[1-(Difluoromethyl)-3-methylidenecyclobutyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Difluoromethyl)-3-methylidenecyclobutyl]methanol: is a chemical compound with the molecular formula C7H10F2O It is characterized by the presence of a difluoromethyl group and a methylidene group attached to a cyclobutyl ring, along with a methanol functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Difluoromethyl)-3-methylidenecyclobutyl]methanol typically involves the introduction of the difluoromethyl group into the cyclobutyl ring. One common method is the difluoromethylation of cyclobutyl precursors using difluoromethylation reagents. The reaction conditions often include the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the desired position on the cyclobutyl ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: [1-(Difluoromethyl)-3-methylidenecyclobutyl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often employed for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted cyclobutyl derivatives.
Substitution: Formation of various substituted cyclobutyl derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, [1-(Difluoromethyl)-3-methylidenecyclobutyl]methanol is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of difluoromethyl groups on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways involving fluorinated compounds .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. The presence of the difluoromethyl group can improve the pharmacokinetic properties of drug candidates, such as metabolic stability and bioavailability .
Industry: In the industrial sector, this compound can be used in the development of new materials and agrochemicals. Its unique chemical properties make it a valuable intermediate in the synthesis of various industrial products .
Mécanisme D'action
The mechanism of action of [1-(Difluoromethyl)-3-methylidenecyclobutyl]methanol involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to target proteins or enzymes. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of metabolic processes .
Comparaison Avec Des Composés Similaires
[1-(Trifluoromethyl)-3-methylidenecyclobutyl]methanol: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
[1-(Fluoromethyl)-3-methylidenecyclobutyl]methanol: Contains a fluoromethyl group instead of a difluoromethyl group.
Uniqueness: The presence of the difluoromethyl group in [1-(Difluoromethyl)-3-methylidenecyclobutyl]methanol imparts unique chemical and biological properties compared to its analogs. The difluoromethyl group can enhance metabolic stability and improve binding interactions with biological targets, making this compound particularly valuable in drug discovery and development .
Propriétés
Formule moléculaire |
C7H10F2O |
|---|---|
Poids moléculaire |
148.15 g/mol |
Nom IUPAC |
[1-(difluoromethyl)-3-methylidenecyclobutyl]methanol |
InChI |
InChI=1S/C7H10F2O/c1-5-2-7(3-5,4-10)6(8)9/h6,10H,1-4H2 |
Clé InChI |
XRPNQAAGHOOXRZ-UHFFFAOYSA-N |
SMILES canonique |
C=C1CC(C1)(CO)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-N-[(3R,4R)-3-aminooxan-4-yl]-2-(7-methoxynaphthalen-1-yl)acetamide hydrochloride, cis](/img/structure/B15305847.png)

![methyl 6-hydroxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B15305880.png)

![3-Benzyl-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B15305890.png)
![N-[4-(4-sulfamoylphenyl)phenyl]acetamide](/img/structure/B15305891.png)


![tert-butyl2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B15305900.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B15305913.png)

![Ethanone, 2-chloro-1-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B15305924.png)

